molecular formula C6H16Cl2N2O B2834164 (2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride CAS No. 1909348-04-4

(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride

Cat. No.: B2834164
CAS No.: 1909348-04-4
M. Wt: 203.11
InChI Key: ICPHSBYVKUDZFT-UHFFFAOYSA-N
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Description

(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O. It is known for its unique structure, which includes a hydrazine group attached to a dimethyloxolan ring. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride typically involves the reaction of 2,2-dimethyloxolane with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Hydrochloric acid

The reaction proceeds through the nucleophilic attack of hydrazine on the oxolane ring, followed by protonation to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For controlled reaction conditions

    Purification steps: Including crystallization and filtration to obtain high-purity product

    Quality control: Ensuring the product meets industrial standards for purity and consistency

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Reduction reactions can yield hydrazine derivatives

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Polar solvents like water, ethanol, or methanol

Major Products Formed

    Oxidation products: Oxides and hydroxyl derivatives

    Reduction products: Hydrazine derivatives

    Substitution products: Various substituted hydrazine compounds

Scientific Research Applications

(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential therapeutic applications in drug development

    Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of (2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyloxolan-3-yl)amine
  • (2,2-Dimethyloxolan-3-yl)hydrazine
  • (2,2-Dimethyloxolan-3-yl)hydrazine monohydrochloride

Uniqueness

(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in aqueous reactions and biological studies.

Properties

IUPAC Name

(2,2-dimethyloxolan-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-6(2)5(8-7)3-4-9-6;;/h5,8H,3-4,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPHSBYVKUDZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCO1)NN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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